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Compound of Interest

Compound Name: ATTO 565 maleimide

Cat. No.: B12376779

For Researchers, Scientists, and Drug Development Professionals

Accurately determining the degree of labeling (DOL), or the molar ratio of dye to protein, is a
critical step in ensuring the quality and consistency of fluorescently labeled proteins for
research and drug development.[1] This guide provides a detailed comparison of ATTO 565
maleimide with other commonly used fluorescent dyes and presents a comprehensive protocol
for measuring its degree of labeling.

Comparative Analysis of Maleimide Dyes

The selection of a fluorescent label can significantly impact experimental outcomes. ATTO 565
is a rhodamine-based dye known for its strong absorption, high fluorescence quantum yield,
and photostability, making it suitable for a wide range of applications, including single-molecule
detection.[2][3] Below is a comparison of ATTO 565 maleimide with other popular maleimide-
functionalized dyes.
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ATTO 565 Alexa Fluor 568 C5

Feature o o Cy3B Maleimide
Maleimide Maleimide
Excitation Max (nm) 564 578 558
. 572 (in Ethylene
Emission Max (nm) 590 603
Glycol)
Molar Extinction
o 120,000 91,300 130,000
Coefficient (M~cm™1)
Quantum Yield 0.90 0.69 0.67
Correction Factor (at
0.12 0.23 0.08
280 nm)
Molecular Weight (
733 ~1000 ~850

g/mol)

Note: The correction factor is used to adjust the absorbance at 280 nm for the dye's
contribution.

Experimental Protocol: Determining the Degree of
Labeling

The most common method for determining the DOL is through spectrophotometry, which relies
on the Beer-Lambert law.[4] This protocol outlines the steps for calculating the DOL of a protein
labeled with ATTO 565 maleimide.

. Materials

Protein labeled with ATTO 565 maleimide

Phosphate-buffered saline (PBS), pH 7.4

UV-Vis spectrophotometer

Quartz cuvettes (1 cm path length)
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e Gel filtration column (e.g., Sephadex G-25) or dialysis equipment[5]

Il. Procedure

 Purification of the Labeled Protein: It is crucial to remove all non-conjugated dye from the
labeled protein.[6][7][8] This can be achieved by gel filtration or extensive dialysis against
PBS.[5][9]

o Sample Preparation: Dilute the purified protein-dye conjugate in PBS to a concentration that
yields an absorbance reading between 0.1 and 1.0 at the dye's maximum absorbance
wavelength (Amax).[1]

e Spectrophotometric Measurement:

o Measure the absorbance of the diluted conjugate solution at 280 nm (Azso0). This reading
represents the absorbance of both the protein and the dye.

o Measure the absorbance at the Amax of ATTO 565, which is 564 nm (Asea).[2]
 Calculations:

a. Calculate the molar concentration of the dye (C_dye): C_dye (M) = Asea / (¢_dye * path
length)

o Asea: Absorbance at 564 nm
o ¢ _dye: Molar extinction coefficient of ATTO 565 (120,000 M~1cm~1)[2]
o path length: 1 cm

b. Calculate the corrected absorbance of the protein at 280 nm (A_prot): The dye also
absorbs at 280 nm, so its contribution to the Azso reading must be subtracted.[4] A_prot =
Az2s0 - (Asea * CF280)

Azso: Absorbance at 280 nm

[¢]

Asea: Absorbance at 564 nm
CF2s0: Correction factor for ATTO 565 at 280 nm (0.12)[2]

[¢]

[¢]

c. Calculate the molar concentration of the protein (C_prot): C_prot (M) = A_prot / (¢_prot *
path length)
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o

A_prot: Corrected absorbance of the protein at 280 nm

€_prot: Molar extinction coefficient of the specific protein at 280 nm (this value is protein-
specific and needs to be known beforehand).

path length: 1 cm

o

o

d. Calculate the Degree of Labeling (DOL): The DOL is the molar ratio of the dye to the
protein.[9][10] DOL = C_dye / C_prot An ideal DOL is typically between 0.5 and 1 to ensure
adequate labeling without causing adverse effects on protein function or fluorescence
guenching due to over-labeling.[6][10]

Experimental Workflow

The following diagram illustrates the key steps in determining the degree of labeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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